For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Benzyltriethoxysilane: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of Benzyltriethoxysilane (CAS No. 2549-99-7). The information is intended for researchers and professionals in chemistry and drug development who utilize silane coupling agents and organosilicon compounds.
Chemical Structure and Identification
Benzyltriethoxysilane is an organosilane featuring a benzyl group and three ethoxy groups attached to a central silicon atom. Its structure confers a combination of organic and inorganic reactivity.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | benzyl(triethoxy)silane[1] |
| CAS Number | 2549-99-7[1][2][3][4] |
| Molecular Formula | C₁₃H₂₂O₃Si[1][2][5][6] |
| Synonyms | Triethoxy(phenylmethyl)silane, Silane, triethoxy(phenylmethyl)-[1][2] |
| InChI | InChI=1S/C13H22O3Si/c1-4-14-17(15-5-2,16-6-3)12-13-10-8-7-9-11-13/h7-11H,4-6,12H2,1-3H3[2][5][7] |
| InChIKey | CPLASELWOOUNGW-UHFFFAOYSA-N[5][7] |
| SMILES | CCO--INVALID-LINK--(OCC)OCC[7] |
Physicochemical Properties
The physical and chemical properties of Benzyltriethoxysilane are summarized below. It is a colorless liquid that is sensitive to moisture, with which it reacts slowly[2][3].
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molar Mass | 254.40 g/mol | [1][2][5][6] |
| Density | 0.986 g/cm³ | [2][6] |
| Boiling Point | 148 °C[2][6] | TCI provides a value of 248 °C[3] |
| Flash Point | 127 °C | [2][3] |
| Vapor Pressure | 0.0402 mmHg at 25°C | [2] |
| Refractive Index | 1.4628 | [2] |
| Purity | >96.0% (GC) |[3] |
Reactivity and Core Mechanisms
The primary reaction pathway for Benzyltriethoxysilane, like other alkoxysilanes, is hydrolysis followed by condensation. This process is fundamental to its application as a coupling agent and for surface modification. The reactions can be catalyzed by either acid or base[8][9].
Hydrolysis and Condensation
Hydrolysis: The three ethoxy groups (Si-OR) are sequentially replaced by hydroxyl groups (Si-OH) upon reaction with water, forming a reactive silanol intermediate and releasing ethanol as a byproduct[8].
Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (self-condensation) to form stable siloxane (Si-O-Si) bonds, creating oligomers or a polymeric network[10]. They can also react with hydroxyl groups on a substrate surface (e.g., glass, metal oxides) to form a covalent bond[10].
The overall reaction kinetics are influenced by pH, water concentration, temperature, and catalysts[8][10][11]. Acid-catalyzed hydrolysis is generally faster, while base-catalyzed conditions significantly promote the condensation reaction[10].
Spectral Characterization Data
Spectroscopic data is crucial for confirming the structure and purity of Benzyltriethoxysilane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the presence of the benzyl and ethoxy groups and provides information about the silicon environment.
Table 3: NMR Spectral Data
| Nucleus | Chemical Shift (δ) ppm | Assignment Reference |
|---|---|---|
| ¹³C NMR | 138.2, 134.2, 129.1, 127.8 | Aromatic carbons[12] |
| -2.4 | Methylene (CH₂) carbon attached to Si[12] |
| ²⁹Si NMR | -8.02 | Si atom[12] |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups within the molecule. The disappearance of the Si-H stretch (around 2150 cm⁻¹) from a precursor like triethoxysilane would indicate successful synthesis[13]. Key bands for Benzyltriethoxysilane would include C-H (aromatic and aliphatic), Si-O-C, and the benzene ring vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, which is characteristic of the compound's structure.
Table 4: GC-MS Fragmentation Data
| Mass-to-Charge (m/z) | Interpretation |
|---|---|
| 254.1 | Molecular Ion (M⁺)[7] |
| 163 | Fragment [M - Benzyl]⁺ |
| 119 | Fragment |
| 105 | Fragment |
| 91 | Tropylium ion [C₇H₇]⁺ (characteristic of benzyl group) |
(Data derived from PubChem and common fragmentation patterns)[1]
Experimental Protocols
Representative Synthesis via Grignard Reaction
A common laboratory-scale method for synthesizing compounds of this type is the reaction of a Grignard reagent with an alkoxysilane.
Methodology:
-
Reaction Setup: All glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the Grignard reagent by moisture.
-
Grignard Reagent Preparation: Benzylmagnesium chloride is prepared by reacting benzyl chloride with magnesium turnings in an anhydrous ether solvent like THF.
-
Reaction: The prepared Grignard reagent is cooled in an ice bath. Tetraethoxysilane (TEOS) is added dropwise to the stirred solution. The reaction is typically exothermic and temperature control is critical.
-
Quenching and Workup: After the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, and dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure Benzyltriethoxysilane.
Characterization Protocols
Nuclear Magnetic Resonance (NMR):
-
Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and ²⁹Si NMR spectra.
-
Analyze the spectra to confirm the presence of benzyl and ethoxy groups and the single silicon environment, comparing shifts to literature values.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire a background spectrum using an empty ATR crystal.
-
Place a drop of the neat liquid sample onto the ATR crystal.
-
Acquire the sample spectrum and identify characteristic peaks for Si-O-C, C-H (aliphatic and aromatic), and aromatic C=C bonds.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., hexane or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
The gas chromatogram will indicate the purity of the sample, with a major peak corresponding to Benzyltriethoxysilane.
-
The mass spectrometer will provide the fragmentation pattern, which should be compared against a database or expected fragmentation to confirm the identity of the compound.
Safety and Handling
Benzyltriethoxysilane is classified as an irritant. It is irritating to the eyes, respiratory system, and skin[2].
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1].
-
Precautionary Measures: Wear suitable protective clothing, gloves, and eye/face protection (S36/37/39)[2]. In case of eye contact, rinse immediately with plenty of water and seek medical advice (S26)[2].
-
Storage: Store at room temperature in a dry place, as it is sensitive to moisture[2].
References
- 1. Benzyltriethoxysilane | C13H22O3Si | CID 75690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. ベンジルトリエトキシシラン | Benzyltriethoxysilane | 2549-99-7 | 東京化成工業株式会社 [tcichemicals.com]
- 4. BENZYLTRIETHOXYSILANE | 2549-99-7 [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Benzyltriethoxysilane [myskinrecipes.com]
- 7. PubChemLite - Benzyltriethoxysilane (C13H22O3Si) [pubchemlite.lcsb.uni.lu]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. gelest.com [gelest.com]
- 10. benchchem.com [benchchem.com]
- 11. scielo.br [scielo.br]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
